molecular formula C31H36FN3O4S B12463718 C31H36FN3O4S

C31H36FN3O4S

Cat. No.: B12463718
M. Wt: 565.7 g/mol
InChI Key: LHAPOGAFBLSJJQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C31H36FN3O4S lumateperone tosylate . It is a second-generation antipsychotic used primarily for the treatment of schizophrenia. Lumateperone tosylate is unique due to its interaction with multiple neurotransmitter systems, including dopamine, serotonin, and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lumateperone tosylate involves multiple steps, starting from the appropriate precursorsThe final step involves the tosylation of the intermediate compound to yield lumateperone tosylate .

Industrial Production Methods

Industrial production of lumateperone tosylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Lumateperone tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted lumateperone analogs .

Scientific Research Applications

Lumateperone tosylate has a wide range of scientific research applications:

Mechanism of Action

Lumateperone tosylate exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors, a partial agonist at presynaptic dopamine D2 receptors, and an antagonist at postsynaptic dopamine D2 receptors. Additionally, it inhibits the serotonin transporter (SERT), which contributes to its antipsychotic effects. These interactions help modulate the balance of neurotransmitters in the brain, alleviating symptoms of schizophrenia and other psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lumateperone tosylate is unique due to its highly selective nature for dopamine D2 receptors in specific brain regions, which reduces the risk of adverse effects commonly associated with other antipsychotics. Its concurrent modulation of serotonin, dopamine, and glutamate systems makes it a promising candidate for treating a range of psychiatric disorders .

Biological Activity

C31H36FN3O4S, commonly known as lumateperone tosylate , is an antipsychotic medication primarily used in the treatment of schizophrenia. This compound exhibits a unique mechanism of action that involves modulation of various neurotransmitter systems, making it a significant subject of research in pharmacology and neuroscience. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical pathways, and clinical implications.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 565.7 g/mol
  • CAS Number : 1187020-80-9

Lumateperone acts on multiple neurotransmitter systems, primarily targeting the following receptors:

  • 5-HT2A Serotonin Receptors : Acts as an antagonist, which is crucial for its antipsychotic effects.
  • Dopamine Receptors (D1, D2, D4) : Exhibits antagonistic properties at postsynaptic D2 receptors and partial agonist activity at presynaptic D2 receptors.
  • Serotonin Transporter (SERT) : Inhibits serotonin reuptake, enhancing serotonergic signaling.

Summary of Actions

Target ReceptorAction TypeEffect
5-HT2AAntagonistReduces excitatory neurotransmission
D2Antagonist/Partial AgonistModulates dopamine release
SERTInhibitorIncreases serotonin availability

Biochemical Pathways

Lumateperone influences several key neurotransmission pathways in the brain:

  • Serotonergic Pathway : Enhances serotonin signaling by inhibiting reuptake.
  • Dopaminergic Pathway : Modulates dopamine levels, impacting mood and cognition.
  • Glutamatergic Pathway : Affects glutamate transmission, which is vital for synaptic plasticity and cognitive functions.

Cellular Effects

The modulation of neurotransmitter systems by lumateperone leads to various cellular effects:

  • Gene Expression : Alters the expression of genes involved in neuroplasticity and neuroprotection.
  • Cell Signaling : Influences intracellular signaling cascades that regulate neuronal survival and function.

Efficacy in Schizophrenia

Clinical trials have demonstrated that lumateperone is effective in reducing symptoms of schizophrenia with a favorable side effect profile compared to traditional antipsychotics. In short-term studies (4 to 6 weeks), lumateperone showed comparable efficacy to placebo in managing symptoms while exhibiting lower rates of metabolic side effects such as weight gain and hyperglycemia .

Case Studies

A notable case study highlighted the impact of lumateperone on patients with treatment-resistant schizophrenia. Patients reported significant improvements in psychotic symptoms and overall quality of life after switching to lumateperone from other antipsychotics .

Safety Profile

While lumateperone is generally well-tolerated, some adverse effects have been noted:

  • Metabolic Effects : Some patients experienced shifts in fasting glucose and lipid levels, necessitating regular monitoring during treatment .
  • Fertility Concerns : Animal studies indicated potential fertility impairments associated with high doses .

Properties

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

LHAPOGAFBLSJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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